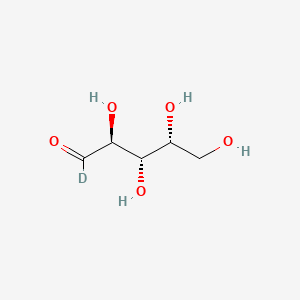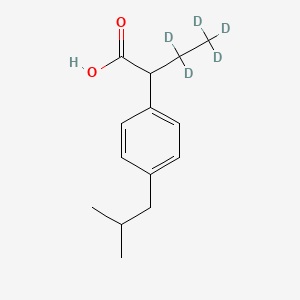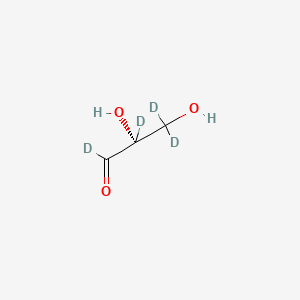
D-莱克斯糖-1-C-d
描述
D-Lyxose is an aldopentose, a monosaccharide containing five carbon atoms, and includes an aldehyde functional group . It has a chemical formula of C5H10O5 . It is a C’-2 carbon epimer of the sugar xylose . D-Lyxose occurs only rarely in nature, for example, as a component of bacterial glycolipids .
Synthesis Analysis
D-Lyxose isomerase (d-LI, EC 5.3.1.15), an important aldose-ketose isomerase, catalyzes the reverse isomerization reaction between D-xylulose and D-lyxose, as well as D-fructose and D-mannose . This enzyme has drawn researchers’ attention due to its broad substrate specificity and high potential for enzymatic production of some functional sugars .
Molecular Structure Analysis
The crystal structure of the enzyme has been resolved to 1.4–1.7 A resolution in the ligand-free form and in complexes with both of the slowly reacting sugar substrates mannose and fructose . This thermophilic lyxose isomerase is stabilized by a disulfide bond between the two monomers of the dimeric enzyme and increased hydrophobicity at the dimer interface .
Chemical Reactions Analysis
D-Lyxose isomerase (d-LI, EC 5.3.1.15), an important aldose-ketose isomerase, catalyzes the reverse isomerization reaction between D-xylulose and D-lyxose, as well as D-fructose and D-mannose .
Physical and Chemical Properties Analysis
D-Lyxose is an aldopentose, a monosaccharide containing five carbon atoms, and includes an aldehyde functional group . It has a chemical formula of C5H10O5 . It is a C’-2 carbon epimer of the sugar xylose .
科学研究应用
功能性糖的生产:D-莱克斯糖异构酶对于生产功能性糖(如 D-甘露糖和 D-核糖)至关重要,由于其对健康有益,这些糖被广泛用于食品、化妆品和制药行业 (Huang 等,2018)。
生化特征:研究已经对来自各种微生物的新型 D-莱克斯糖异构酶进行了表征,揭示了它们在工业应用中的潜力,因为它们具有热稳定性和高底物特异性等特性 (Cho 等,2006)。
生物转化过程:研究重点关注使用 D-莱克斯糖异构酶生产 D-甘露糖的有效生物转化过程,D-甘露糖是一种具有益生元作用和潜在医学应用的糖 (Yu 等,2016)。
稀有糖的酶促生产:D-莱克斯糖异构酶用于稀有糖的酶促生产,与传统的植物提取和化学合成方法相比,具有优势 (Wu 等,2020)。
工业应用:研究已经探索了 D-莱克斯糖异构酶在工业规模生产 D-甘露糖等糖方面的潜力,强调了它们在各种条件下的催化效率和稳定性 (Zhang 等,2019)。
结构分析:对 D-莱克斯糖异构酶的研究包括结构分析、活性位点识别和了解其催化机制,这有助于开发用于糖生产的更有效的酶 (De Rose 等,2021)。
作用机制
Target of Action
The primary target of D-Lyxose-1-C-d is the enzyme D-Lyxose Isomerase . This enzyme has been identified within the genome of a hyperthermophilic archaeon belonging to the Thermofilum species . It plays a crucial role in the isomerization reactions involving D-Lyxose .
Mode of Action
D-Lyxose Isomerase catalyzes the reversible isomerization reaction between D-Lyxose and D-Xylulose, as well as D-Fructose and D-Mannose . This enzyme is highly specific for the substrate D-Lyxose, showing less than 2% activity towards Mannose and other substrates reported for Lyxose Isomerases .
Biochemical Pathways
The action of D-Lyxose Isomerase affects the biochemical pathways involving the conversion of D-Lyxose to D-Xylulose and vice versa . These conversions are part of the broader carbohydrate metabolism, impacting the production and utilization of these sugars in various biological processes.
Pharmacokinetics
The enzymatic conversion of d-lyxose to d-xylulose by d-lyxose isomerase suggests that this compound may be metabolized in organisms that express this enzyme .
Result of Action
The action of D-Lyxose-1-C-d via D-Lyxose Isomerase results in the production of D-Xylulose from D-Lyxose . This conversion can impact various biological processes, given the role of these sugars in metabolism.
Action Environment
The action of D-Lyxose-1-C-d is influenced by various environmental factors. For instance, the D-Lyxose Isomerase from Thermofilum species shows activity above 95°C and retains 60% of its activity after 60 min incubation at 80°C . It is also stable in the presence of 50% (v/v) of solvents ethanol, methanol, acetonitrile, and DMSO . These properties suggest that the action of D-Lyxose-1-C-d can be influenced by temperature and solvent conditions.
未来方向
Functional sugars like D-Lyxose have attracted attention because of their wide application prospects in the food, cosmetics, and pharmaceutical industries . Enzymatic methods of creating functional sugars, characterized by high specificity, moderate reaction conditions, and sustainability, are favored . D-Lyxose isomerase has drawn researchers’ attention due to its broad substrate specificity and high potential for enzymatic production of some functional sugars .
生化分析
Biochemical Properties
D-Lyxose-1-C-d plays a significant role in biochemical reactions, particularly in the isomerization processes. It interacts with enzymes such as D-lyxose isomerase, which catalyzes the reversible isomerization between D-lyxose and D-xylulose. This enzyme is highly specific for D-lyxose-1-C-d, showing minimal activity towards other substrates . The interaction between D-Lyxose-1-C-d and D-lyxose isomerase involves binding at the active site, where the enzyme facilitates the conversion of the sugar into its isomeric form. Additionally, D-Lyxose-1-C-d may interact with other biomolecules, including proteins and cofactors, influencing various metabolic pathways.
Molecular Mechanism
The molecular mechanism of D-Lyxose-1-C-d involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. D-Lyxose-1-C-d binds to the active site of D-lyxose isomerase, where it undergoes isomerization to form D-xylulose. This binding interaction is stabilized by hydrogen bonds and hydrophobic interactions, ensuring the specificity and efficiency of the reaction . Additionally, D-Lyxose-1-C-d may inhibit or activate other enzymes involved in carbohydrate metabolism, leading to alterations in metabolic flux and gene expression.
属性
IUPAC Name |
(2S,3S,4R)-1-deuterio-2,3,4,5-tetrahydroxypentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i1D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMYPHUHKUWMLA-BDORMWJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)[C@H]([C@H]([C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B583786.png)
![D-[3-13C]Glyceraldehyde](/img/structure/B583789.png)
![Spiro[oxirane-2,1'-pyrrolizine]](/img/structure/B583792.png)


![DL-[1,2,3-13C3]Glyceraldehyde](/img/structure/B583801.png)


![D-[2-2H]Glyceraldehyde](/img/structure/B583804.png)

